molecular formula C16H14N4O B7465143 N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

Cat. No. B7465143
M. Wt: 278.31 g/mol
InChI Key: WHOSORXBBQYOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide (known as “MP-PCA”) is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MP-PCA is a pyrazole-based compound that has exhibited promising results in preclinical studies as a modulator of the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain, inflammation, and anxiety.

Mechanism of Action

MP-PCA acts as a selective and potent inhibitor of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Anandamide is known to have analgesic, anti-inflammatory, and anxiolytic effects, and its modulation by MP-PCA has been shown to produce beneficial effects in various preclinical models of pain, inflammation, and anxiety.
Biochemical and Physiological Effects
MP-PCA has been shown to produce a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the reduction of pain and inflammation, and the promotion of anxiolytic effects. Furthermore, MP-PCA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-PCA as a research tool is its selectivity and potency as an inhibitor of FAAH. This allows for the precise modulation of the endocannabinoid system, without affecting other signaling pathways. However, one of the limitations of MP-PCA is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for research on MP-PCA, including the evaluation of its therapeutic potential in various disease models, such as chronic pain, inflammation, and anxiety disorders. Additionally, the development of more selective and potent inhibitors of FAAH based on the structure of MP-PCA is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the effects of MP-PCA on the endocannabinoid system is an important area of investigation that could provide insights into the development of novel therapeutic agents.

Synthesis Methods

The synthesis of MP-PCA involves the reaction of 3-pyridinecarboxaldehyde and 1-phenyl-3-pyrazolecarboxylic acid with methylamine in the presence of acetic acid as a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

MP-PCA has been extensively studied for its potential therapeutic applications, particularly as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that regulates various physiological processes, including pain, inflammation, and anxiety. MP-PCA has been shown to modulate the activity of the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide.

properties

IUPAC Name

N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-17-16(21)14-11-20(13-7-3-2-4-8-13)19-15(14)12-6-5-9-18-10-12/h2-11H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOSORXBBQYOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.